2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide

Hydrogen-bond donor count Physicochemical property Isopropylidene pyridoxine

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide (CAS 1626-11-5) is a heterocyclic small molecule belonging to the isopropylidene-protected pyridoxine (vitamin B6) derivative class. Its structure features a dioxino ring fused to a pyridine core bearing a 5-carboxamide group, with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 1626-11-5
Cat. No. B179356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide
CAS1626-11-5
Synonyms2,2,8-triMethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxaMide
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(C2=C1OC(OC2)(C)C)C(=O)N
InChIInChI=1S/C11H14N2O3/c1-6-9-8(5-15-11(2,3)16-9)7(4-13-6)10(12)14/h4H,5H2,1-3H3,(H2,12,14)
InChIKeyLDGLRYBNWJPSMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide (CAS 1626-11-5): Sourcing & Identity for Pyridoxine-Derived Intermediates


2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide (CAS 1626-11-5) is a heterocyclic small molecule belonging to the isopropylidene-protected pyridoxine (vitamin B6) derivative class [1]. Its structure features a dioxino ring fused to a pyridine core bearing a 5-carboxamide group, with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . The compound is catalogued under UNII 8SBH28IDC9 and was historically assigned the identifier NSC-103696, indicating its prior inclusion in the National Cancer Institute's screening library [1][2]. It serves primarily as a protected intermediate or building block in the synthesis of more complex pyridoxine analogs and derivatives, rather than as a final active pharmaceutical ingredient [3].

Why Generic Pyridoxine Intermediates Cannot Replace 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide in Synthesis


Isopropylidene-protected pyridoxine derivatives are not interchangeable synthons due to divergent reactivity at the C-5 position. The carboxamide group in 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide confers distinct hydrogen-bonding donor/acceptor capacity and polarity compared to the hydroxymethyl group present in α4,3-O-isopropylidene pyridoxine (CAS 1136-52-3) or the nitrile in the corresponding carbonitrile analog (CAS 94934-46-0), directly affecting solubility, chromatographic behavior, and downstream coupling efficiency [1][2]. Gas chromatographic studies of isopropylidene derivatives have demonstrated that structural modifications at C-5 produce clearly distinguishable retention times, confirming that chromatographic selectivity is highly sensitive to the C-5 substituent; therefore, substituting one protected intermediate for another without revalidation of separation or reaction conditions can lead to co-elution, misidentification, or failed synthetic steps [2].

Quantitative Differentiation Guide: 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Capacity Differentiates Carboxamide from Hydroxymethyl and Nitrile Isosteres

The target compound possesses one hydrogen-bond donor (HBD), derived from the –CONH₂ group, whereas the closest analog, α4,3-O-isopropylidene pyridoxine (5-methanol derivative, CAS 1136-52-3), has one HBD from the –CH₂OH group, and the corresponding nitrile (CAS 94934-46-0) has zero HBDs . This difference directly influences chromatographic retention and solubility in protic solvents. Computed LogP for the carboxamide is 1.83, compared to the nitrile analog which, lacking the amide polarity, is expected to exhibit higher LogP and thus longer reversed-phase retention [1].

Hydrogen-bond donor count Physicochemical property Isopropylidene pyridoxine

Gas Chromatographic Retention Differentiates C-5 Analogs Under Standardized Conditions

Korytnyk et al. (1966) demonstrated that isopropylidene derivatives of pyridoxine bearing different C-5 substituents are separable by gas chromatography using a thin-film column, with retention times reflecting the polarity and volatility differences conferred by each functional group [1]. The carboxamide derivative is more polar than the corresponding methyl ester or nitrile, resulting in a distinct retention time that can be used for identity confirmation and purity assessment during procurement or in-process control [1]. Although exact retention indices for the carboxamide are not publicly tabulated in the abstract, the study explicitly confirms that selectivity is sufficient to resolve structural modifications at C-5.

Gas chromatography Isopropylidene derivatives Vitamin B6 analysis

Mass Spectral Fragmentation Signature Distinguishes Carboxamide from Other C-5 Isopropylidene Derivatives

DeJongh et al. (1966) reported that electron-ionization mass spectra of isopropylidene derivatives of pyridoxol and its C-5 analogs exhibit characteristic fragmentation patterns that are diagnostic of the C-5 substituent [1]. The carboxamide derivative (M⁺ 222) yields fragments reflecting loss of CONH₂ (44 Da) and the isopropylidene group, differing from the methanol analog (M⁺ 209) which shows loss of CH₂OH (31 Da) and from the nitrile (M⁺ 204) which shows loss of CN (26 Da). These spectral differences are sufficiently distinct to permit unambiguous structural confirmation by GC-MS or direct-probe MS.

Mass spectrometry Fragmentation pattern Pyridoxol analogs

Computed Boiling Point and Vapor Pressure Differentiate Carboxamide from More Volatile C-5 Analogs

Predicted physicochemical data for the target compound indicate a boiling point of 308.4 °C at 760 mmHg and a vapor pressure of 6.81 × 10⁻⁴ mmHg at 25 °C [1]. These values are substantially higher and lower, respectively, than those predicted for the less polar nitrile analog (exact values not available but expected to be more volatile due to lower polarity and lack of H-bonding), and are consistent with the presence of a primary amide capable of intermolecular hydrogen bonding. The higher boiling point and lower volatility have practical implications for handling, storage, and removal of residual solvent.

Boiling point Vapor pressure Predicted physicochemical property

Spectroscopic Identity: Infrared and NMR Signatures Provide Orthogonal Confirmation Against Related Intermediates

The compound has authenticated FTIR (KBr wafer) and ¹H NMR (CDCl₃) spectra available in the Wiley KnowItAll spectral library, sourced from W. Korytnyk, Roswell Park Memorial Institute [1]. The FTIR spectrum shows the characteristic amide C=O stretch (primary amide band) near ~1680–1650 cm⁻¹, which is absent in the methanol analog and shifted from the nitrile C≡N stretch (~2230 cm⁻¹) [2]. The ¹H NMR spectrum in CDCl₃ displays the amide –NH₂ protons as a broad signal exchangeable with D₂O, a feature not present in any of the non-amide comparators, enabling definitive structural assignment upon receipt.

FTIR spectroscopy NMR spectroscopy Structural confirmation

Density and Molar Refractivity Contribute to Bulk Handling and Formulation Predictability

The predicted density of 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide is 1.201 g/cm³, with a molar refractivity of 55.71 and a polar surface area of 74.44 Ų [1]. For comparison, α4,3-O-isopropylidene pyridoxine has a predicted molar refractivity of ~55.71 as well (identical core), but its density may differ due to the replacement of –CONH₂ with –CH₂OH [2]. The higher polar surface area of the carboxamide (74.44 Ų) compared to the methanol analog (PSA ~53 Ų for the –CH₂OH group) predicts lower membrane permeability, which is relevant when the compound is used as a prodrug intermediate or in a biological assay context.

Density Molar refractivity Bulk property

Optimal Application Scenarios for 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide (CAS 1626-11-5)


Synthesis of 5-Carboxamide-Containing Pyridoxine-Based Bioactive Molecules

When the target molecule requires a primary carboxamide at the C-5 position of the pyridoxine scaffold, this compound serves as the direct isopropylidene-protected precursor, avoiding the need to convert the more common 5-hydroxymethyl or 5-carboxy intermediates via additional oxidation/amidation steps. The isopropylidene group protects the 3,4′-diol during amide bond formation or further C-5 elaboration and is cleavable under mild acidic conditions to regenerate the free diol [4]. This C-5 pre-functionalization strategy reduces synthetic step count relative to starting from α4,3-O-isopropylidene pyridoxine, which would require a protecting group swap and functional group interconversion, thereby improving overall yield and reducing purification burden.

Reference Standard for GC-MS Quality Control of Isopropylidene Pyridoxine Derivatives

The distinct GC retention time and mass spectral fragmentation pattern (M⁺ 222, loss of 44 Da) make this compound suitable as a system suitability standard or retention index marker in GC-MS methods designed to analyze mixtures of isopropylidene-protected vitamin B6 intermediates [4][2]. Its higher polarity relative to the 5-methyl ester or nitrile analogs ensures baseline resolution from less polar components, and its unique amide signals in IR and NMR provide orthogonal spectroscopic confirmation for method validation [3].

Building Block for Pyridoxic Acid Amide-Derived Pharmaceuticals and Probes

5-Pyridoxic acid amide derivatives have been explored as anti-inflammatory, analgesic, and antipyretic agents in patent literature, where isopropylidene protection is employed to improve solubility and stability during ester or amide coupling at the 5′-position [4]. This compound is the direct synthetic entry point for such analogs, offering the C-5 amide pre-installed and the 3,4′-diol masked, enabling selective functionalization at the benzylic position (C-5′) without interference from the amide group. The carboxamide's hydrogen-bond donor capacity (1 HBD) is retained in the protected form, allowing early assessment of target engagement in biochemical assays.

Non-Volatile Intermediate for Scale-Up and Process Chemistry

With a predicted boiling point of 308.4 °C and vapor pressure of only 6.81 × 10⁻⁴ mmHg at ambient temperature [4], this compound presents significantly lower volatility than many lighter pyridine intermediates, reducing material loss during solvent evaporation and vacuum drying at pilot scale. This property, combined with its moderate predicted LogP of 1.83, facilitates extraction and chromatographic purification using standard organic/aqueous solvent systems, making it a practical choice for multi-kilogram synthesis campaigns where handling losses must be minimized.

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